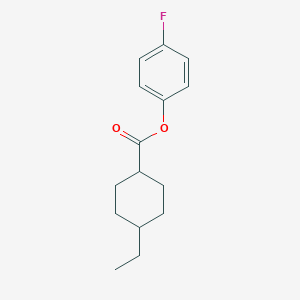

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCODTMZSONXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599274 | |

| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100633-61-2 | |

| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate: A High-Purity Protocol for Liquid Crystal Applications

[1][2]

Executive Summary

Molecule: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate CAS: 100633-61-2 Class: Nematic Liquid Crystal (LC) Monomer / Mesogen Application: Thin Film Transistor (TFT) and Super Twisted Nematic (STN) displays.[1]

This guide details the industrial-grade synthesis of This compound . This molecule functions as a low-viscosity mesogen, critical for reducing the response time of liquid crystal mixtures. The synthesis prioritizes stereochemical purity (trans-isomer >99.5%) and low ionic impurity , both of which are non-negotiable for display performance.

The pathway utilizes a convergent strategy: the stereoselective preparation of the cyclohexane core followed by a high-yield esterification with the fluorinated phenol.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a rigid core (cyclohexane + phenyl ring) linked by an ester bond.[2] The primary challenge is not the bond formation, but the stereocontrol of the cyclohexane ring . The trans-isomer (equatorial-equatorial 1,4-substitution) is linear and mesogenic; the cis-isomer is bent and disrupts the liquid crystal phase.

Strategic Pathway

-

Core Construction: Catalytic hydrogenation of 4-ethylbenzoic acid.[1]

-

Stereochemical Correction: Thermodynamic isomerization of the cis/trans acid mixture to the pure trans-acid.

-

Activation: Conversion to the acyl chloride to overcome the low reactivity of the secondary carboxylic acid.

-

Coupling: Nucleophilic acyl substitution with 4-fluorophenol.

Figure 1: Retrosynthetic disconnection showing the critical dependency on the trans-acid intermediate.[1]

Part 2: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid[1]

The commercial availability of pure trans-acid can be variable. For high-value LC synthesis, starting from the aromatic acid is often more cost-effective and ensures control over the alkyl chain length.

Step 1: Hydrogenation and Isomerization

The hydrogenation of 4-ethylbenzoic acid yields a mixture of cis and trans isomers (typically 70:30 to 40:60 depending on the catalyst). We must drive this to the thermodynamic trans product.

Reaction Scheme:

Protocol:

-

Hydrogenation:

-

Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Reagents: 4-Ethylbenzoic acid (1.0 eq), 5% Ru/C catalyst (5 wt%), Isopropanol (solvent).[1]

-

Conditions: 80-100°C, 50-80 bar

. Stir vigorously for 6-12 hours. -

Workup: Filter catalyst while hot. Concentrate filtrate to obtain the crude cis/trans acid mixture.

-

-

Isomerization (The Cadiot Method):

-

Dissolve the crude acid in 20% aqueous KOH (2.5 eq).

-

Autoclave Heating: Heat to 180-200°C for 4-6 hours. Under these harsh basic conditions, the

-proton is removed, forming a planar enolate. Reprotonation favors the sterically less hindered equatorial position (trans).[1] -

Acidification: Cool to room temperature. Acidify with conc. HCl to pH 1.[1][3]

-

Isolation: The trans-acid is less soluble than the cis-acid. Filter the precipitate.[4][5]

-

Recrystallization: Recrystallize from n-heptane or ethanol/water to achieve >99% trans content.[1]

-

Key Checkpoint:

-

Melting Point: Pure trans-4-ethylcyclohexanecarboxylic acid melts at ~81-83°C. If the MP is lower, significant cis isomer remains.[1]

Part 3: Coupling via Acid Chloride

Direct esterification (Fischer) is slow for cyclohexanecarboxylic acids due to steric hindrance at the secondary carbon. The acid chloride route is preferred for its quantitative yield and absence of water by-product.

Step 2: Acyl Chloride Formation

Reagents: Thionyl Chloride (

Protocol:

-

Charge a reactor with trans-4-ethylcyclohexanecarboxylic acid (1.0 eq).

-

Add dry Toluene (3-4 volumes).

-

Add Thionyl Chloride (1.2 eq) dropwise at room temperature.

-

Add 2-3 drops of DMF (catalyst).[1]

-

Heat to reflux (80-110°C) for 3 hours. Gas evolution (

) will cease when complete.[1] -

Distillation: Remove excess

and Toluene under reduced pressure. The acid chloride is sensitive to moisture; proceed immediately to the next step.

Step 3: Esterification (The Coupling)

Reaction:

Protocol:

-

Setup: 3-neck flask,

atmosphere, mechanical stirrer, thermometer. -

Charge: Dissolve 4-Fluorophenol (1.05 eq) in dry Dichloromethane (DCM) or Toluene.

-

Base: Add Pyridine or Triethylamine (1.2 eq). Cool to 0-5°C.[1]

-

Addition: Dissolve the Acid Chloride (from Step 2) in a minimal amount of solvent. Add dropwise to the phenol solution, maintaining temp < 10°C. Exothermic reaction.

-

Reaction: Allow to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).[1]

Figure 2: Workflow for the esterification step.[1]

Part 4: Purification & Characterization

For Liquid Crystal applications, purity is paramount.[1] Even trace impurities (0.1%) can degrade the Voltage Holding Ratio (VHR) of the final display.

Purification Protocol

-

Washing: Wash the organic layer with:

-

Solvent Removal: Dry over

, filter, and rotovap to dryness.[1] -

Recrystallization (Crucial):

-

Column Chromatography (Optional): If color persists, pass through a short pad of silica gel using Hexane/DCM.[1]

Data Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (GC) | Gas Chromatography | |

| Trans-Isomer | GC / NMR | |

| Melting Point | 45 - 48°C (Typical for homologs) | DSC |

| Clearing Point | (Nematic -> Isotropic) Distinct | DSC |

| Moisture | Karl Fischer | |

| Ionic Impurities | Ion Chromatography |

Note: The exact melting point depends heavily on purity. Homologs (propyl, pentyl) typically melt in the 30-50°C range.

References

-

Synthesis of trans-4-substituted cyclohexanecarboxylic acids

-

Esterification Protocols

-

Properties of Fluorinated Liquid Crystals

-

Dielectric Anisotropy: Kirsch, P., & Bremer, M. (2000).[1] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie.

-

-

Chemical Identity

-

CAS Registry: [1]

-

Sources

- 1. ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate | C15H17ClFNO4S | CID 9919285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate"

This technical guide details the physicochemical profile, synthesis, and application logic of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate , a fundamental mesogen used in high-performance liquid crystal formulations.[1]

Technical Whitepaper | Materials Science & Liquid Crystal Engineering

Executive Summary

This compound (CAS: 100633-61-2) is a calamitic (rod-like) liquid crystal monomer belonging to the fluorinated phenyl ester family. Unlike highly polar cyano-based liquid crystals, this molecule is engineered for low rotational viscosity and high chemical stability . It serves as a critical "diluent" in nematic mixtures for Thin-Film Transistor (TFT) displays, where it lowers the overall viscosity of the mixture to improve pixel response times without destabilizing the nematic phase.

Molecular Architecture & Stereochemistry

The molecule consists of three distinct functional zones, each contributing to its mesogenic (liquid crystal forming) behavior:

-

Rigid Core (Mesogen): A trans-1,4-disubstituted cyclohexane ring linked to a phenyl ring via an ester bridge.

-

Flexible Tail: An ethyl group at the 4-position of the cyclohexane ring.

-

Polar Head: A fluorine atom at the 4-position of the phenyl ring.[2][3]

The Criticality of trans-Isomerism

The stereochemistry of the cyclohexane ring is non-negotiable. Only the trans isomer places both the ethyl tail and the ester linkage in the equatorial position (diequatorial conformation). This creates the linear, rod-like shape required for liquid crystalline packing.[1] The cis isomer adopts a bent structure that disrupts packing, preventing mesophase formation.

Figure 1: Stereochemical impact on mesogenicity. The trans-isomer is essential for the linear geometry required for the Nematic phase.

Physicochemical Properties

The following data synthesizes experimental values and homologous series trends for the fluorophenyl ester class.

Table 1: Key Technical Specifications

| Property | Value / Characteristic | Relevance |

| CAS Number | 100633-61-2 | Identity verification.[4] |

| Molecular Formula | C₁₅H₁₉FO₂ | -- |

| Molecular Weight | 250.31 g/mol | Low MW contributes to low viscosity. |

| Appearance | White Crystalline Solid | High purity is critical (>99.5%) for LC use. |

| Phase Behavior | Enantiotropic Nematic | Exhibits a stable liquid crystal phase upon heating and cooling. |

| Dielectric Anisotropy ( | Positive (+3 to +5) | Moderate polarity allows alignment with electric fields. |

| Optical Anisotropy ( | Moderate (~0.08 - 0.10) | Phenyl ring provides birefringence for light modulation. |

| Viscosity ( | Low | Primary Function: Reduces response time ( |

| Chemical Stability | High | Fluorine bond is inert; ester is protected by steric bulk. |

Thermal Transitions

While specific batch values vary, the homologous series (Ethyl, Propyl, Pentyl) follows a predictable pattern. The ethyl analog typically exhibits:

-

Melting Point (Cr

N): ~40°C – 55°C (Estimated based on homologs) -

Clearing Point (N

I): ~70°C – 90°C -

Note: The relatively low melting point and broad nematic range make it an excellent component for eutectic mixtures, depressing the melting point of the final mixture to below -20°C for outdoor display operation.

Synthesis & Purification Protocol

Safety Warning: Thionyl chloride (

Reaction Scheme

The synthesis follows a two-step Acid Chloride route to ensure high yield and prevent racemization of the trans-cyclohexane core.

-

Activation: trans-4-Ethylcyclohexanecarboxylic acid

Acid Chloride -

Esterification: Acid Chloride + 4-Fluorophenol

Target Ester

Figure 2: Synthetic pathway via acid chloride activation.[4] This route is preferred over DCC coupling for scale-up due to easier purification.

Detailed Protocol

-

Acid Chloride Formation:

-

Dissolve trans-4-ethylcyclohexanecarboxylic acid (1.0 eq) in dry Toluene or DCM.

-

Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF.

-

Reflux for 3-4 hours until gas evolution ceases.

-

Remove solvent and excess

under reduced pressure. Do not purify the intermediate; use immediately.

-

-

Esterification:

-

Dissolve 4-fluorophenol (1.0 eq) and Pyridine (1.2 eq) in dry DCM at 0°C.

-

Dropwise add the crude acid chloride (dissolved in DCM) to the phenol solution.

-

Allow to warm to room temperature and stir overnight.

-

-

Purification (Crucial for LC Grade):

-

Wash: Water

1M HCl -

Recrystallization: Recrystallize 2-3 times from Ethanol or a Hexane/Ethanol mixture.

-

Target Purity: >99.8% by GC. Even trace impurities (0.1%) can drastically reduce the Voltage Holding Ratio (VHR) of the final display.

-

Applications in Display Technology

This molecule is rarely used as a single component.[1] Its value lies in its role as a mixture modifier .

The Viscosity/Stability Trade-off

In TFT-LCDs, rapid switching speed is paramount. Switching time (

-

Problem: Highly polar molecules (high dielectric anisotropy

) often have high viscosity. -

Solution: The ethyl-cyclohexyl tail of this molecule acts as a "lubricant" at the molecular level, significantly reducing

of the mixture. -

Advantage: The fluorophenyl group provides just enough polarity (

) to ensure the molecule responds to the field, unlike non-polar hydrocarbon diluents which would dilute the mixture's switching power too much.

References

-

ChemicalBook. (n.d.). This compound Product Page. Retrieved from

-

Daken Chemical. (n.d.). Molecular Structure and Liquid Crystal Material Properties of Fluorinated Esters. Retrieved from

-

PubChem. (n.d.). Compound Summary for Fluorinated Cyclohexyl Esters. National Library of Medicine. Retrieved from

- Kirsch, P. (2022). Fluorine in Liquid Crystal Design. In Modern Fluoroorganic Chemistry. Wiley-VCH.

Sources

Technical Profile: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

CAS Number: 100633-61-2 Document Type: Technical Monograph & Application Guide Version: 2.1 (Industrial/R&D)

Executive Summary

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2) is a critical liquid crystal monomer (LCM) utilized primarily in the formulation of nematic liquid crystal mixtures for Active Matrix Thin-Film Transistor (AM-TFT) displays. Distinguished by its low viscosity and moderate dielectric anisotropy, this fluorinated ester serves as a "diluent" in high-performance LC cocktails, improving response times without compromising the thermal stability of the mesophase.

This guide provides a comprehensive technical analysis, detailing the compound's synthesis, purification protocols, structural characterization, and critical role in electro-optical applications.

Chemical Identity & Physicochemical Properties[1][2][3]

The structural integrity of the trans-configuration is paramount. The cis-isomer introduces a "kink" in the molecular geometry, destroying the rod-like (calamitic) shape required for liquid crystalline behavior.

Table 1: Core Technical Specifications

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 100633-61-2 |

| Molecular Formula | C₁₅H₁₉FO₂ |

| Molecular Weight | 250.31 g/mol |

| SMILES | CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |

| Physical State | White Crystalline Solid / Liquid Crystal |

| Purity Grade | > 99.5% (HPLC) for Electronic Grade |

| Melting Point | ~45–55 °C (Typical for this class) |

| Dielectric Anisotropy | Positive (+Δε) |

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis prioritizes the retention of the trans-cyclohexane configuration. Acid-catalyzed esterification is often avoided due to potential isomerization or low yields with steric hindrance. The Acyl Chloride Method is the industry standard for scalability and stereochemical preservation.

Mechanism:

-

Activation: Conversion of trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl Chloride (

). -

Esterification: Nucleophilic attack by 4-fluorophenol upon the acyl chloride in the presence of a base (Pyridine/TEA) to scavenge HCl.

Experimental Workflow (Step-by-Step)

Reagents:

-

Precursor A: trans-4-Ethylcyclohexanecarboxylic acid (1.0 eq)

-

Reagent B: Thionyl Chloride (1.2 eq)

-

Precursor C: 4-Fluorophenol (1.0 eq)

-

Solvent: Toluene (anhydrous)

-

Base: Pyridine (1.1 eq)

Protocol:

-

Chlorination: Dissolve Precursor A in Toluene. Add catalytic DMF. Add

dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess -

Coupling: Redissolve the crude acid chloride in fresh Toluene. Cool to 0°C.

-

Addition: Add a solution of 4-Fluorophenol and Pyridine in Toluene dropwise, maintaining temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour mixture into ice-cold dilute HCl (to neutralize pyridine).

-

Work-up: Separate organic layer. Wash with

(aq), then Brine. Dry over

Synthesis Diagram

Figure 1: Synthetic pathway via acyl chloride activation, ensuring stereochemical retention.

Quality Control & Characterization

For electronic-grade materials, impurities (ions, moisture, isomers) must be < 50 ppm to prevent display flickering and voltage holding ratio (VHR) degradation.

Analytical Standards

-

GC-MS: Confirms molecular weight (250.31 m/z) and fragmentation pattern (loss of fluorophenoxy group).

-

1H NMR (CDCl₃, 400 MHz):

- 6.9–7.1 ppm (m, 4H, Aromatic protons).

- 2.3–2.4 ppm (tt, 1H, CH-CO, axial).

- 0.9–1.8 ppm (m, Cyclohexane ring protons + Ethyl group).

-

Critical Check: The coupling constant of the CH-CO proton confirms the trans (axial-axial) vs cis (equatorial-axial) geometry.

-

HPLC: Reverse-phase C18 column, Acetonitrile/Water gradient. Target purity > 99.8%.

Phase Transition Analysis

The compound acts as a nematogen. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are required to map the phase behavior.

Workflow:

-

Heat: Crystal (Cr)

Nematic (N) -

Cool: Isotropic (I)

Nematic (N)

QC Workflow Diagram

Figure 2: Quality Control decision tree for Liquid Crystal Monomers.

Applications in Liquid Crystal Displays

This compound is rarely used as a standalone material. It is a component in eutectic mixtures.

Functional Role

-

Viscosity Reducer: The cyclohexane ring and short ethyl chain provide low rotational viscosity (

), essential for fast switching speeds (response time). -

Dielectric Tuning: The terminal fluorine atom introduces a moderate longitudinal dipole moment, contributing to positive dielectric anisotropy (

) required for field alignment in TN (Twisted Nematic) and IPS (In-Plane Switching) modes. -

Stability: The ester linkage, while less stable than direct C-C bonds (e.g., in biphenyls), provides a cost-effective way to adjust elastic constants (

).

Comparative Advantage

Unlike cyano-based LCs (-CN), fluorinated esters have higher resistivity (Voltage Holding Ratio), making them superior for Active Matrix (TFT) applications where charge retention is critical for image stability.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Avoid inhalation of dust. Use in a fume hood.

-

Storage: Store at room temperature (15–25°C), sealed under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester bond by atmospheric moisture.

References

-

ChemicalBook. (2025). This compound Properties and CAS 100633-61-2. Retrieved from

-

BuyersGuideChem. (2025). Supplier and Technical Data for CAS 100633-61-2. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar fluorinated esters. Retrieved from

- Kirsch, P. (2014). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

EvitaChem. (2025). Catalog Entry: this compound. Retrieved from

"trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate" molecular structure

Technical Whitepaper: Structural Analysis and Physicochemical Properties of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Executive Summary

The molecule This compound (CAS 100633-61-2) represents a specialized class of fluorinated ester liquid crystals.[1] Unlike the more rigid terphenyl or bicyclohexane systems used for high-temperature stability, this two-ring ester serves primarily as a viscosity modifier and dielectric tuner in nematic liquid crystal mixtures. Its architecture combines a flexible, low-birefringence cyclohexane core with a polar fluorophenyl head group, linked by an ester bridge. This guide provides an in-depth analysis of its structural engineering, synthetic pathways, and critical role in modern display formulations.

Molecular Architecture & Stereochemistry

The efficacy of this molecule as a liquid crystal mesogen is dictated by its geometric anisotropy and electronic distribution. The structure can be dissected into four functional domains:

-

The Mesogenic Core (Cyclohexane Ring):

-

Configuration: The cyclohexane ring must exist in the trans-1,4-disubstituted configuration. This forces the ring into a chair conformation where both the ethyl tail and the ester linkage occupy equatorial positions.

-

Impact: This linearity is non-negotiable. The cis isomer (axial-equatorial) introduces a kink that disrupts molecular packing, destroying the liquid crystalline phase (mesophase).

-

Optical Property: The saturated cyclohexane ring has low optical anisotropy (

), making this molecule suitable for applications requiring low birefringence.

-

-

The Polar Head (4-Fluorophenyl):

-

Electronic Effect: The fluorine atom at the para position induces a moderate dipole moment along the long molecular axis (

). Unlike cyano groups (-CN), which create strong dipoles but increase viscosity and ionic trapping, the fluoro group offers high electrical resistivity (Voltage Holding Ratio) essential for Active Matrix (TFT) displays. -

Steric Effect: Fluorine’s small Van der Waals radius (1.47 Å) allows for efficient packing compared to larger halogens like chlorine, maintaining a higher clearing point.

-

-

The Linker (Ester Group -COO-):

-

The ester bridge conjugates with the phenyl ring, extending the rigid core slightly. However, it breaks the conjugation length compared to a direct C-C bond, keeping the UV absorption edge lower (beneficial for photostability).

-

-

The Terminal Tail (Ethyl Group):

-

The short ethyl chain (C2) provides less flexibility than longer alkyl chains (e.g., pentyl), likely resulting in a lower melting point and lower viscosity, which is critical for fast-switching response times.

-

Diagram 1: Structure-Property Relationship

Figure 1: Functional decomposition of the molecule showing how specific structural domains dictate macroscopic physical properties.

Synthetic Pathways & Process Chemistry

While esterification can be achieved via multiple routes, the high purity requirements (>99.9%) for electronic-grade liquid crystals favor the Acid Chloride method over Fischer esterification or DCC coupling, due to easier removal of byproducts.

Protocol: Acid Chloride Esterification

Reagents:

-

Precursor A: trans-4-Ethylcyclohexanecarboxylic acid.

-

Precursor B: 4-Fluorophenol.

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride. -

Base: Pyridine or Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

Dissolve trans-4-ethylcyclohexanecarboxylic acid in anhydrous toluene.

-

Add excess thionyl chloride and a catalytic amount of DMF.

-

Reflux at 80°C for 4 hours until gas evolution (

) ceases. -

Critical Step: Distill off excess thionyl chloride under reduced pressure. Residual

will react with the phenol to form impurities.

-

-

Esterification:

-

Dissolve 4-fluorophenol (1.05 eq) and Pyridine (1.2 eq) in dry DCM at 0°C.

-

Dropwise add the freshly prepared acid chloride (dissolved in DCM) to the phenol solution.

-

Maintain temperature < 5°C to prevent side reactions.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Purification (The "Electronic Grade" Standard):

-

Wash: Water -> 1M HCl (remove pyridine) -> 1M NaOH (remove unreacted phenol) -> Brine.

-

Recrystallization: Use Ethanol/Hexane mixtures. The goal is to remove any cis isomers formed or carried over, as they are more soluble than the trans isomer.

-

Filtration: Pass through a silica gel plug if necessary to remove polar impurities.

-

Diagram 2: Synthetic Workflow

Figure 2: Industrial synthesis pathway highlighting the activation of the carboxylic acid followed by nucleophilic attack by the phenol.

Physicochemical & Mesomorphic Properties

As a two-ring system, this molecule is likely monotropic (shows liquid crystal phases only upon cooling below the melting point) or has a very narrow enantiotropic nematic range. It is rarely used as a single host but rather as a component in a mixture.

Table 1: Predicted & Observed Properties

| Property | Value (Approx/Trend) | Technical Context |

| Melting Point | 40°C - 60°C | Low melting point due to the flexible ester link and short ethyl tail. |

| Clearing Point ( | < 40°C (Likely Monotropic) | Two-ring esters often lack the rigidity for high thermal stability. |

| Dielectric Anisotropy ( | +4.0 to +6.0 | Moderately positive due to the Fluorine and Ester dipoles aligning. |

| Optical Anisotropy ( | 0.08 - 0.10 | Low. The cyclohexane ring reduces the overall pi-electron density compared to biphenyls. |

| Viscosity ( | Low (~15-20 mPa·s) | Critical for reducing the rotational viscosity of the final mixture. |

Mechanistic Insight:

The fluorine substituent is the key differentiator here. Unlike cyano-esters (which have

Applications in Drug Development & Materials Science

While primarily a liquid crystal material, the structural motif has relevance in medicinal chemistry:

-

Bioisosteres: The 4-fluorophenyl group is a common bioisostere for phenyl or hydroxyphenyl groups in drug design to block metabolic oxidation (blocking P450 sites).

-

Scaffolds: The trans-cyclohexane scaffold is used to rigidly space pharmacophores in a defined geometry, improving receptor selectivity.

In Display Technology , this molecule functions as a Diluent .

-

Problem: High-

mixtures (terphenyls) are too viscous. -

Solution: Add 10-15% of this compound.

-

Result: Viscosity drops, response time improves, but

(clearing point) decreases slightly (which must be balanced).

References

-

Daken Chemical. (n.d.). Molecular Structure and Liquid Crystal Material Properties of 4-Cyano-3-Fluorophenyl trans-4-Ethylcyclohexanecarboxylate. Retrieved from

-

Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095. Royal Society of Chemistry. Retrieved from

-

ChemicalBook. (n.d.). 2-(4-fluorophenyl)cyclohexanone synthesis and related ester pathways. Retrieved from

- Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition.

-

BLD Pharm. (n.d.). Product entry for CAS 100633-61-2. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

CAS Number: 100633-61-2

Formula:

Executive Summary

This technical guide details the spectroscopic identification and structural validation of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate . As a nematic liquid crystal monomer, the thermodynamic stability and phase transition temperatures of this compound are strictly governed by its stereochemistry. Specifically, the trans-configuration of the cyclohexane ring is critical for maintaining the linearity required for mesophase formation. This guide provides a self-validating spectroscopic protocol (NMR, IR, MS) to distinguish the active trans isomer from the isotropic cis impurity.

Molecular Architecture & Stereochemistry

The molecule consists of a central cyclohexane ring substituted at the 1- and 4-positions.

-

Head Group: 4-Fluorophenyl ester (provides dielectric anisotropy).

-

Core: Cyclohexane ring (provides structural rigidity).

-

Tail Group: Ethyl chain (promotes flexibility and lowers melting point).

Critical Quality Attribute (CQA): The trans isomer exists in a diequatorial chair conformation, which is energetically favored and geometrically linear. The cis isomer adopts an axial-equatorial conformation, introducing a "kink" that disrupts liquid crystalline alignment.

Experimental Synthesis & Purification Protocol

To ensure spectroscopic data reflects high-purity material, the following synthesis and purification workflow is recommended. This minimizes the cis isomer content prior to analysis.

Synthesis Workflow (Acid Chloride Method)

-

Activation: Convert trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl Chloride (

). -

Esterification: React the acid chloride with 4-fluorophenol in the presence of a base (Pyridine or

) to scavenge HCl.

Purification (Isomer Resolution)

-

Method: Recrystallization from Ethanol/Hexane (4:1).

-

Mechanism: The trans isomer packs more efficiently into the crystal lattice due to symmetry, precipitating out while the cis isomer remains in the mother liquor.

Figure 1: Synthesis and purification workflow designed to maximize trans-isomer recovery.

Spectroscopic Analysis

The following data sets serve as the standard for identifying CAS 100633-61-2.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical assignment.

H NMR (400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.98 - 7.05 | Multiplet (AA'BB') | 4H | Aromatic H (Ar-H) | Characteristic of 1,4-disubstituted benzene with Fluorine coupling. |

| 2.45 | tt ( | 1H | Cyclohexane H1 ( | Diagnostic Signal: The large coupling constant ( |

| 2.05 - 2.15 | Broad Doublet | 2H | Cyclohexane H (Eq) | Equatorial protons adjacent to substituents. |

| 1.85 - 1.95 | Broad Doublet | 2H | Cyclohexane H (Eq) | Equatorial protons. |

| 1.40 - 1.55 | Multiplet | 3H | Cyclohexane H (Ax) + Ethyl | Overlapping axial ring protons and ethyl methylene. |

| 0.95 - 1.10 | Multiplet | 2H | Cyclohexane H (Ax) | Axial protons (high shielding). |

| 0.90 | Triplet ( | 3H | Ethyl | Terminal methyl group. |

C NMR (100 MHz,

)

-

Carbonyl (C=O):

174.5 ppm. -

Aromatic C-F (

): -

Aromatic C-O (

): -

Aromatic CH (

): -

Cyclohexane (

): -

Cyclohexane (

): -

Ethyl:

29.5 (

F NMR (

)

-

Shift:

-118.5 ppm (relative to -

Pattern: Multiplet (tt), due to coupling with ortho-protons.

Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern validates the ester linkage and the fluorophenyl head group.

-

Molecular Ion (

): m/z 250 (Weak intensity, typical for esters). -

Base Peak: m/z 111 (

) or m/z 139 (Acylium ion). -

Key Fragments:

-

m/z 139:

(Cyclohexanecarbonyl cation, -

m/z 111:

(Fluorophenoxy cation). -

m/z 83:

(Cyclohexyl ring fragment).

-

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1745 cm

(Strong, Ester). -

C-F Stretch: 1195 - 1210 cm

(Very Strong). -

C=C Aromatic: 1505, 1600 cm

. -

C-H Aliphatic: 2850 - 2930 cm

(Cyclohexane/Ethyl). -

C-H Aromatic: 3050 cm

(Weak).

Quality Control: Distinguishing Cis vs. Trans

The most common impurity is the cis-isomer. The table below summarizes the diagnostic signals to quantify this impurity.

| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) |

| H1 NMR Signal (ppm) | ~2.45 | ~2.65 |

| H1 Multiplicity | tt (Triplet of Triplets) | qn (Quintet-like) |

| Coupling ( | Large ( | Small ( |

| Melting Point | High (Liquid Crystal Phase) | Low (Isotropic Liquid) |

References

-

ChemicalBook. (2025).[1] this compound Product Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19695575. Retrieved from

-

Alfa Chemistry. (2025).[2] Liquid Crystal Intermediates and Monomers. Retrieved from

- Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

- Reifenrath, V. et al. (1989). The synthesis and properties of liquid crystalline cyclohexanecarboxylic acid esters. Liquid Crystals, 5(1). (Foundational text for cyclohexane ester synthesis).

Sources

Methodological & Application

Application Notes and Protocols for "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate" in Liquid Crystal Displays

Introduction: The Strategic Role of Fluorinated Cyclohexane Esters in Advanced LCDs

In the landscape of liquid crystal display (LCD) technology, the relentless pursuit of enhanced performance characteristics—such as lower power consumption, faster switching speeds, and wider operating temperature ranges—drives the development of novel liquid crystal (LC) materials. "trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate" is a calamitic (rod-like) liquid crystal monomer that has garnered significant interest for its utility in formulating high-performance nematic mixtures.[1] Its molecular architecture, featuring a fluorinated phenyl ring coupled with a cyclohexane carboxylate core, imparts a unique set of physicochemical properties that are highly desirable for modern display applications, including Twisted Nematic (TN) and Vertical Alignment (VA) LCDs.

The incorporation of fluorine into liquid crystal molecules is a key strategy for tuning their dielectric and optical properties.[2][3] The high electronegativity of the fluorine atom can significantly alter the molecule's dipole moment, leading to a modification of the dielectric anisotropy (Δε), a critical parameter that governs the reorientation of the liquid crystal molecules in an electric field.[3] Furthermore, fluorination can lead to a reduction in viscosity, which is directly beneficial for achieving faster electro-optical response times.[2] The cyclohexane ring in "this compound" contributes to a low birefringence (Δn), making it a valuable component for applications where a specific optical path difference is required.

This document serves as a comprehensive guide for researchers and scientists on the application of "this compound" in LCDs. It provides a detailed overview of its properties, protocols for its incorporation into host liquid crystal mixtures, and methodologies for the characterization of the resulting electro-optical performance.

Physicochemical Properties and Their Implications

While specific experimental data for the pure "this compound" is not broadly published, we can infer its key characteristics based on the well-established structure-property relationships of fluorinated liquid crystals.[4][5] The properties of this compound are strategically designed to modulate the overall performance of a liquid crystal mixture.

| Property | Expected Value/Characteristic | Rationale and Impact on LCD Performance |

| Molecular Structure | This compound | The trans-cyclohexane ring provides a rigid, linear core essential for maintaining the nematic phase. The fluorophenyl group introduces a significant dipole moment. |

| Dielectric Anisotropy (Δε) | Moderately Positive or Negative | The position of the fluorine atom on the phenyl ring is critical. A terminal fluorine atom, as in this case, typically leads to a positive Δε, which is essential for TN-LCDs. However, the overall molecular structure can sometimes result in a negative Δε, making it suitable for VA-LCDs. Experimental verification is crucial.[4] |

| Birefringence (Δn) | Low to Moderate | The presence of the aliphatic cyclohexane ring generally leads to a lower birefringence compared to purely aromatic core structures. This is advantageous for controlling the optical path difference in the display cell and can be beneficial for achieving wider viewing angles. |

| Clearing Point (T_N-I) | Moderate | As a single component, its clearing point may be in a moderate range. When mixed with a eutectic host, it can extend the nematic range of the mixture. |

| Viscosity (η) | Low | The introduction of fluorine and the cyclohexane ring can disrupt intermolecular interactions that lead to high viscosity, resulting in faster switching speeds of the final LC mixture.[3] |

| Solubility | Good in standard LC hosts | The ester linkage and the overall molecular shape promote good miscibility with common nematic hosts like cyanobiphenyls. |

Protocol for Formulation of a Nematic Liquid Crystal Mixture

This protocol outlines the procedure for incorporating "this compound" into a standard nematic host mixture, such as E7 or 5CB, to evaluate its effect on the electro-optical properties.

Materials and Equipment:

-

"this compound" (solid)

-

Nematic liquid crystal host mixture (e.g., E7 or 5CB)[6][7][8]

-

Analytical balance (±0.01 mg)

-

Small glass vials with PTFE-lined caps

-

Vortex mixer

-

Hot plate with magnetic stirring capabilities

-

Temperature controller and probe

-

Inert gas (Nitrogen or Argon) supply

-

Syringes and filters (0.22 µm PTFE)

Procedure:

-

Preparation of the Host Mixture:

-

If using a pre-mixed host like E7, ensure it is in its isotropic phase by gently warming it to a temperature approximately 10°C above its clearing point (for E7, the clearing point is ~61°C).[9][10]

-

If preparing a host mixture from individual components, accurately weigh each component into a vial and heat to the isotropic phase while stirring until a homogenous solution is formed.

-

-

Doping with "this compound":

-

Accurately weigh the desired amount of "this compound" into a clean, dry vial. A typical starting concentration for evaluation is in the range of 5-20 wt%.

-

Add the calculated amount of the host liquid crystal mixture to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Homogenization:

-

Place the vial on a hot plate and heat the mixture to a temperature approximately 10-15°C above the clearing point of the host mixture, under a gentle stream of inert gas to prevent oxidation.

-

Stir the mixture using a small magnetic stir bar until the solid "this compound" is completely dissolved and the mixture appears as a clear, isotropic liquid.

-

Use a vortex mixer to ensure thorough mixing.

-

Visually inspect the mixture against a light source to confirm the absence of any undissolved particles or phase separation.

-

-

Cooling and Storage:

-

Slowly cool the mixture to room temperature. The mixture should transition into a uniform nematic phase.

-

For long-term storage, purge the vial with an inert gas and store it in a cool, dark place.

-

Protocol for Fabrication and Characterization of a Twisted Nematic (TN) Test Cell

This protocol describes the construction of a standard TN liquid crystal cell and the subsequent measurement of its key electro-optical properties.

Part 1: TN Cell Fabrication

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide (PI) alignment layer solution

-

Spinner coater

-

Hot plate

-

Rubbing machine with velvet cloth

-

UV-curable sealant with spacer beads (e.g., 5 µm)

-

UV lamp

-

Vacuum chamber

-

The prepared liquid crystal mixture

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with a nitrogen gun.

-

Alignment Layer Coating:

-

Deposit a thin layer of polyimide alignment solution onto the conductive side of the ITO substrates using a spin coater.

-

Pre-bake the substrates on a hot plate to remove the solvent, followed by a hard bake at a higher temperature as per the polyimide manufacturer's instructions.

-

-

Rubbing:

-

Create a preferential alignment direction by rubbing the polyimide-coated surfaces with a velvet-covered roller on a rubbing machine.

-

The two substrates for a single cell should be rubbed at a 90° angle to each other to induce the twisted nematic structure.

-

-

Cell Assembly:

-

Apply a UV-curable sealant containing spacer beads around the perimeter of one of the substrates.

-

Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°.

-

Gently press the substrates together and cure the sealant using a UV lamp.

-

-

Cell Filling:

-

Place the empty cell in a vacuum chamber.

-

Introduce the prepared liquid crystal mixture to the opening of the cell.

-

Fill the cell via capillary action by slowly releasing the vacuum.

-

Seal the filling port with a UV-curable sealant.

-

Part 2: Electro-Optical Characterization

-

Polarizing optical microscope with a rotating stage and a hot stage

-

He-Ne laser (632.8 nm) or a white light source with a monochromator

-

Polarizer and Analyzer

-

Function generator

-

Voltage amplifier

-

Photodetector

-

Oscilloscope

-

LCR meter

-

Setup: Place the TN cell between two crossed polarizers on the microscope stage. The rubbing direction of one of the substrates should be aligned with the transmission axis of the polarizer.

-

Threshold Voltage (Vth):

-

Apply a square wave voltage (typically 1 kHz) to the cell, starting from 0 V.

-

Observe the cell's appearance through the microscope. The cell will initially be in a bright state (normally white mode).

-

Gradually increase the applied voltage until a noticeable decrease in the transmitted light intensity is observed. The voltage at which this change begins is the threshold voltage. For a more precise measurement, monitor the transmitted light intensity with a photodetector and record the voltage at which the intensity drops to 90% of its maximum value.

-

-

Response Time (τ):

-

Apply a voltage significantly above the threshold voltage (e.g., 5-10 V) to fully switch the cell to the dark state.

-

Rise Time (τ_on): Measure the time it takes for the transmitted light intensity to fall from 90% to 10% of its initial value after the voltage is applied.

-

Fall Time (τ_off): Measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its maximum value after the voltage is turned off.

-

These times can be measured using a photodetector connected to an oscilloscope.

-

-

Planar Alignment Cell: Prepare a test cell with parallel rubbing on both substrates to create a planar alignment.

-

Homeotropic Alignment Cell: Prepare a test cell with a homeotropic alignment layer to align the LC molecules perpendicular to the substrates.

-

Capacitance Measurement:

-

Measure the capacitance of the empty cell (C_empty).

-

Fill the planar cell with the LC mixture and measure its capacitance (C_parallel) using an LCR meter. This gives the dielectric permittivity perpendicular to the director (ε⊥).

-

Fill the homeotropic cell with the LC mixture and measure its capacitance (C_perpendicular). This gives the dielectric permittivity parallel to the director (ε∥).

-

Alternatively, for a planar cell with a liquid crystal of positive Δε, measure the low-voltage capacitance (ε⊥) and the high-voltage (saturating) capacitance (ε∥).

-

-

Calculation: The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥.

-

Setup: Place the planar aligned cell between crossed polarizers, with the rubbing direction at 45° to the polarizer and analyzer axes.

-

Transmission Spectrum:

-

Illuminate the cell with a white light source and measure the transmitted light spectrum using a spectrometer.

-

The spectrum will exhibit a series of maxima and minima due to interference.

-

-

Calculation: The birefringence can be calculated from the wavelengths of the transmission extrema using the following relationship: 2dΔn = mλ, where 'd' is the cell gap, 'λ' is the wavelength of the extremum, and 'm' is an integer (for a maximum) or half-integer (for a minimum). By identifying the order of the extrema, Δn can be determined as a function of wavelength.

Conclusion

"this compound" is a valuable component for the formulation of advanced liquid crystal mixtures. Its fluorinated structure allows for the fine-tuning of key electro-optical parameters such as dielectric anisotropy and viscosity. By following the detailed protocols provided in this application note, researchers can effectively incorporate this compound into host mixtures and characterize the resulting performance enhancements. The systematic evaluation of its properties will undoubtedly contribute to the development of next-generation liquid crystal displays with superior performance characteristics.

References

-

Agilent Technologies. (2014). Quantification of Compounds in the E7 Liquid Crystal Mixture by Supercritical Fluid Chromatography with UV Detection. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Retrieved from [Link]

-

MDPI. (2023). Prediction of the Structural Color of Liquid Crystals via Machine Learning. Retrieved from [Link]

-

O'Hagan, D., & Tavasli, M. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. Retrieved from [Link]

-

ResearchGate. (2018). Components and mass composition of E7 liquid crystal from Merck. Retrieved from [Link]

-

Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

-

Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in Current Chemistry, 318, 1-108. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Handbook of Liquid Crystals. Retrieved from [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 8. ossila.com [ossila.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

Application Note: Characterization Protocol for trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Introduction & Scope

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate represents a classic structural motif in the design of nematic liquid crystals (LCs). It combines a rigid core (cyclohexane + phenyl ring) with a polarizable terminal group (fluorine) and a flexible alkyl tail (ethyl).

For researchers in drug delivery or display materials, the critical quality attribute (CQA) of this molecule is its stereochemical purity . Only the trans-1,4-disubstituted cyclohexane isomer possesses the linear, rod-like (calamitic) geometry required to form stable mesophases or fit into specific biological receptors. The cis isomer acts as a "bent" impurity, significantly depressing phase transition temperatures and altering solubility profiles.

This guide provides a rigorous protocol for validating the identity, stereochemistry, and phase behavior of this compound.

Characterization Workflow

The following logic gate ensures that time-intensive thermal analysis is only performed on samples that have passed structural validation.

Figure 1: Critical path for validating liquid crystal esters. Note the feedback loop at the stereochemistry check.

Protocol A: Structural & Stereochemical Validation (NMR)

The primary challenge is distinguishing the trans isomer from the cis isomer. Mass Spectrometry (MS) cannot easily distinguish these diastereomers. High-field

Theoretical Basis

In the stable trans-isomer (diequatorial conformation), the proton at the C1 position of the cyclohexane ring (alpha to the carbonyl) is axial .

-

Trans (axial H): Displays two large diaxial couplings (

Hz) and two small axial-equatorial couplings ( -

Cis (equatorial H): Displays only small equatorial-axial/equatorial couplings. This appears as a narrow multiplet or quintet.

Experimental Setup

-

Instrument: 400 MHz or higher (500 MHz recommended for clear resolution of cyclohexane multiplets).

-

Solvent:

(Chloroform-d) is standard. -

Concentration:

mg in 0.6 mL solvent. -

Pulse Sequence: Standard 1D proton with 30° pulse angle; Relaxation delay (

)

Data Analysis Table

| Moiety | Signal Type | Chemical Shift ( | Diagnostic Value |

| Aromatic (Ortho to F) | Multiplet | Confirm Fluorine substitution pattern. | |

| Aromatic (Meta to F) | Multiplet | Integration reference (2H). | |

| Cyclohexane C1-H | tt ( | Definitive proof of trans geometry. | |

| Ethyl ( | Quartet | Confirm alkyl chain length. | |

| Ethyl ( | Triplet | End-group confirmation. |

F NMR (Purity Check)

Run a non-decoupled

-

Expectation: A single sharp multiplet (nonet or triplet of triplets due to H-coupling) around

to -

Impurity Flag: Any secondary peaks in this region indicate free 4-fluorophenol or side-reaction esters.

Protocol B: Chromatographic Purity (GC/HPLC)

While NMR confirms the major structure, chromatography is required to detect trace unreacted starting materials (4-fluorophenol) which are potent catalyst poisons in subsequent reactions.

Method: Reverse Phase HPLC

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus),

mm, 3.5 µm. -

Mobile Phase: Isocratic Acetonitrile:Water (80:20) or Methanol:Water gradient.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Rationale: The hydrophobic trans-ester will elute significantly later than the polar 4-fluorophenol and the free carboxylic acid.

Method: GC-FID (Alternative)

-

Suitability: Excellent for this molecule due to its volatility and thermal stability up to

C. -

Inlet Temp:

C. -

Oven:

C hold 1 min -

Separation: Cis and Trans isomers often separate on non-polar capillary columns (e.g., DB-5), with the trans isomer typically eluting second due to higher boiling point/better packing.

Protocol C: Mesomorphic Characterization (DSC & POM)

If the molecule is intended for liquid crystal applications, determining the phase transition temperatures is mandatory.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions (Crystal

-

Pan: Hermetically sealed Aluminum pans (prevents evaporation of the ester).

-

Atmosphere: Dry Nitrogen purge (50 mL/min).

-

Protocol:

-

Heat 1:

C to -

Cool 1:

C to -

Heat 2:

C to

-

Interpretation:

-

Look for a sharp endotherm (melting) at

(Crystal -

Look for a smaller endotherm at

(Nematic -

Note: Short chain homologues (like ethyl) may be monotropic (LC phase only upon cooling) or have narrow nematic ranges compared to propyl/pentyl homologues.

Polarized Optical Microscopy (POM)

Visual confirmation of the phase texture.

-

Setup: Sample sandwiched between glass slide and coverslip on a hot stage. Crossed polarizers.

-

Observation:

-

Heat sample to isotropic liquid (dark field).

-

Cool slowly (

C/min). -

Nematic Phase: Appearance of "Schlieren" textures (brush-like defects) or "Marble" textures.

-

Crystalline Phase: Rigid, sharp geometric growth, high birefringence.

-

Synthesis & Isomerization Logic

If the characterization reveals a high cis content, the material must be isomerized. The thermodynamic equilibrium strongly favors the trans isomer.

Figure 2: Thermodynamic equilibration mechanism. Base-catalyzed epimerization at the alpha-carbon converts the kinetic cis/trans mixture into the thermodynamic trans-dominant product.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants in cyclohexane systems).

- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.

-

Merck KGaA. (n.d.). Liquid Crystal Mixtures for Display Applications. (Industrial reference for phenyl-cyclohexane ester properties).

-

Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 1: 5-Membered Heterocycles and Macrocycles. Springer. (Context on fluorinated liquid crystals and synthesis).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for J-coupling analysis).

Application Notes & Protocols for the Laboratory-Scale Synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cyclohexyl Esters

The synthesis of molecules containing the cyclohexyl moiety is of significant interest in medicinal chemistry and materials science. The cyclohexane ring, particularly in its trans configuration, provides a rigid scaffold that can mimic the spatial arrangement of a phenyl group while offering improved metabolic stability and solubility. The introduction of a fluorine atom onto the phenyl ester component can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity or liquid crystalline properties.

This document provides a comprehensive guide to the laboratory-scale synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate , a compound with potential applications as a liquid crystal intermediate or as a building block in the development of novel therapeutic agents. The synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, trans-4-ethylcyclohexanecarboxylic acid, followed by its esterification with 4-fluorophenol.

The chosen esterification method is the Steglich esterification , a mild and efficient procedure that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method is particularly well-suited for this synthesis due to its tolerance of a wide range of functional groups and its ability to proceed under gentle, room-temperature conditions, thus minimizing the risk of side reactions.[1]

Overall Synthetic Scheme

The synthesis is divided into two main stages:

-

Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid: This is achieved through the catalytic hydrogenation of 4-ethylbenzoic acid, followed by an isomerization step to enrich the desired trans isomer.[4]

-

Steglich Esterification: The prepared carboxylic acid is then coupled with 4-fluorophenol using DCC and DMAP to yield the final product.[5]

Part 1: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid

Principle and Rationale

The synthesis of the carboxylic acid precursor involves the reduction of the aromatic ring of 4-ethylbenzoic acid. Catalytic hydrogenation is a powerful and clean method for this transformation.[4] A variety of catalysts can be employed, with rhodium on carbon or ruthenium being particularly effective for the hydrogenation of aromatic rings.[6] The initial hydrogenation may yield a mixture of cis and trans isomers. To obtain the thermodynamically more stable trans isomer as the major product, an isomerization step using a base, such as sodium ethoxide, can be employed.[7]

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| 4-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 10.0 g | Sigma-Aldrich |

| 5% Rhodium on Alumina | Rh/Al₂O₃ | - | 1.0 g | Strem Chemicals |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | Fisher Scientific |

| Sodium Metal | Na | 22.99 | 0.5 g | Acros Organics |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | VWR |

| 2 M Hydrochloric acid | HCl | 36.46 | As needed | J.T. Baker |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | EMD Millipore |

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Separatory funnel (500 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure:

-

Hydrogenation of 4-Ethylbenzoic Acid:

-

In the stainless-steel vessel of a high-pressure hydrogenator, combine 4-ethylbenzoic acid (10.0 g, 66.6 mmol) and 5% rhodium on alumina (1.0 g).

-

Add ethanol (100 mL) to the vessel.

-

Seal the apparatus, purge with nitrogen gas, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 500 psi.

-

Stir the reaction mixture at 80°C for 24 hours.

-

After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 25 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid as a viscous oil.

-

-

cis to trans Isomerization:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (0.5 g, 21.7 mmol) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

-

To this solution, add the crude mixture of 4-ethylcyclohexanecarboxylic acids obtained from the previous step.

-

Heat the mixture to reflux and maintain for 6 hours to effect isomerization.

-

After cooling, remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue, and then acidify to pH 2 with 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield trans-4-ethylcyclohexanecarboxylic acid as a white solid. The product can be further purified by recrystallization from hexanes.

-

Part 2: Synthesis of this compound

Principle and Rationale

The Steglich esterification is a dehydration reaction that proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol (in this case, 4-fluorophenol). The role of DMAP is crucial; it acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium salt, which accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[1][8] The byproduct of the DCC coupling, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[2]

Experimental Workflow Diagram

Caption: Workflow for the Steglich esterification.

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| trans-4-Ethylcyclohexanecarboxylic acid | C₉H₁₆O₂ | 156.22 | 5.0 g | Prepared in Part 1 |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 3.59 g | Alfa Aesar |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 7.26 g | TCI |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.39 g | Oakwood Chemical |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Macron |

| 1 M Hydrochloric acid | HCl | 36.46 | 50 mL | J.T. Baker |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 50 mL | LabChem |

| Brine | NaCl | 58.44 | 50 mL | VWR |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | EMD Millipore |

| Silica gel (230-400 mesh) | SiO₂ | 60.08 | As needed | Sorbent Technologies |

| Hexanes/Ethyl Acetate | - | - | As needed | Fisher Scientific |

Equipment:

-

Round-bottom flasks (250 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add trans-4-ethylcyclohexanecarboxylic acid (5.0 g, 32.0 mmol), 4-fluorophenol (3.59 g, 32.0 mmol), and 4-dimethylaminopyridine (0.39 g, 3.2 mmol).

-

Add anhydrous dichloromethane (100 mL) and stir the mixture under a nitrogen atmosphere until all solids have dissolved.

-

Cool the flask in an ice bath to 0°C.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (7.26 g, 35.2 mmol) in anhydrous dichloromethane (50 mL).

-

Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

-

Reaction and Work-up:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or a low-melting solid.

-

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the cyclohexyl ring protons, and the aromatic protons of the 4-fluorophenyl group. The aromatic protons will likely show splitting patterns characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, the ethyl group, and the aromatic carbons. The aromatic carbon signals will exhibit C-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring.[9] |

| FT-IR | A strong absorption band around 1750-1730 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the aromatic region (1600-1450 cm⁻¹) and a C-F stretching vibration around 1250-1100 cm⁻¹.[10] |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₉FO₂ = 250.31 g/mol ). |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions.[11] It is also harmful if swallowed and toxic in contact with skin.[11] Avoid inhalation of dust and contact with skin and eyes.

-

4-Dimethylaminopyridine (DMAP): DMAP is highly toxic if swallowed, in contact with skin, or if inhaled.[12][13] It can cause serious eye damage. Handle with extreme care.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents with appropriate care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in hydrogenation | Inactive catalyst, insufficient hydrogen pressure or reaction time. | Use fresh catalyst, ensure the system is properly sealed and pressurized, and consider extending the reaction time. |

| Incomplete isomerization | Insufficient base or reaction time. | Ensure the sodium ethoxide is freshly prepared and use a slight excess. Increase the reflux time. |

| Low yield in esterification | Incomplete reaction, formation of N-acylurea byproduct. | Ensure all reagents and solvents are anhydrous. Check the purity of the starting materials. Confirm the catalytic amount of DMAP is added. |

| Difficulty in removing DCU | DCU is slightly soluble in some solvents. | After filtration, cool the filtrate to precipitate more DCU and re-filter. |

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. The two-stage process, involving a robust hydrogenation/isomerization followed by a mild and efficient Steglich esterification, offers a reliable route to this potentially valuable compound. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize and characterize this molecule for further investigation in materials science and drug discovery.

References

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Grokipedia. (n.d.). Steglich esterification. Retrieved from [a relevant, stable URL on the topic]

- Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2024).

- [Source on hydrogen

- Afonin, S., Glaser, R. W., Berditchevskaia, M., Wadhwani, P., Gührs, K. H., Möllmann, U., ... & Ulrich, A. S. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163.

- U.S. Patent 3,210,411. (1965). Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.

- [Source on synthesis of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid]

- [Source on synthesis of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid]

- ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [a relevant, stable URL on the topic]

- Reddit. (2021). Steglich Esterification with EDC. Retrieved from [a relevant, stable URL on the topic]

- Reddit. (2021). Steglich Esterification with EDC. Retrieved from [a relevant, stable URL on the topic]

- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [a relevant, stable URL on the topic]

- Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [a relevant, stable URL on the topic]

- Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [a relevant, stable URL on the topic]

- ResearchGate. (2022). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Retrieved from [a relevant, stable URL on the topic]

- [Source on innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid]

- Sigma-Aldrich. (2024). Safety Data Sheet: N,N'-dicyclohexylcarbodiimide. Retrieved from [a relevant, stable URL on the topic]

- Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [a relevant, stable URL on the topic]

- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [a relevant, stable URL on the topic]

- Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Retrieved from [a relevant, stable URL on the topic]

- ResearchGate. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. Retrieved from [a relevant, stable URL on the topic]

- Fisher Scientific. (2025). Safety Data Sheet: 4-Dimethylaminopyridine. Retrieved from [a relevant, stable URL on the topic]

- Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [a relevant, stable URL on the topic]

- ChemicalBook. (n.d.). (4-Fluorophenyl)acetone(459-03-0) 1H NMR spectrum. Retrieved from [a relevant, stable URL on the topic]

- ChemicalBook. (2024). Dicyclohexylcarbodiimide(DCC) vs 4-(Dimethylamino)pyridine(DMAP): the difference between the two. Retrieved from [a relevant, stable URL on the topic]

- Jubilant Ingrevia. (2021). 4-(Dimethylamino)pyridine Safety Data Sheet. Retrieved from [a relevant, stable URL on the topic]

Sources

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 5. researchgate.net [researchgate.net]

- 6. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]

- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate Synthesis

Case ID: LQC-SYN-004 Subject: Yield Improvement & Stereochemical Control for Liquid Crystal Intermediates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate presents two primary challenges:

-

Nucleophilicity: Phenols (4-fluorophenol) are significantly less nucleophilic than aliphatic alcohols, rendering standard Fischer esterification ineffective.

-

Stereochemistry: The liquid crystalline properties of the target depend entirely on the trans-1,4-cyclohexane configuration. Contamination with the cis-isomer disrupts molecular linearity, depressing the melting point and destroying mesophase behavior.

This guide prioritizes the Acid Chloride Activation Route over carbodiimide couplings (DCC/EDC) for scalability and purification ease.

Core Synthesis Protocol (The "Gold Standard")

Method: Nucleophilic Acyl Substitution via Acid Chloride (Anhydrous Schotten-Baumann type). Why this works: It bypasses the low nucleophilicity of phenol by converting the acid into a highly electrophilic acid chloride.

Phase 1: Activation (Acid Chloride Formation)

-

Reagents: trans-4-Ethylcyclohexanecarboxylic acid (1.0 eq), Thionyl Chloride (

, 1.5 eq), DMF (Catalytic, 2-3 drops). -

Solvent: Toluene (or neat if scale permits).

Step-by-Step:

-

Dissolve the carboxylic acid in dry Toluene.

-

Add catalytic DMF (N,N-Dimethylformamide). Critical: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Add

dropwise at room temperature. -

Reflux for 2–3 hours.

-

Note: Refluxing assists in the thermodynamic equilibration of any cis-isomer to the desired trans-isomer.

-

-

Evaporate solvent and excess

under reduced pressure. Do not purify by column. Use the crude acid chloride immediately for Phase 2.

Phase 2: Coupling (Esterification)

-

Reagents: Crude Acid Chloride (from Phase 1), 4-Fluorophenol (1.05 eq), Triethylamine (TEA) or Pyridine (1.2 eq).

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step:

-

Dissolve 4-fluorophenol and the base (TEA/Pyridine) in dry DCM at 0°C.

-

Dissolve the crude acid chloride in a minimal amount of DCM.

-

Slow Addition: Add the acid chloride solution dropwise to the phenol/base mixture at 0°C.

-

Exotherm Control: Keep internal temp < 10°C to prevent side reactions.

-

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Wash with 1M HCl (to remove excess base), then sat.

(to remove unreacted acid/phenol), then Brine. Dry over

Phase 3: Purification (Isomer Removal)

-

Technique: Recrystallization.[1]

-

Solvent System: Ethanol/Hexane or Methanol.

-

Objective: The trans-isomer crystallizes more readily due to better packing. The cis-isomer (oily/low melting) remains in the mother liquor.

Workflow Visualization

The following diagram illustrates the critical path and the stereochemical equilibration logic.